Cas no 2413875-85-9 (tert-butyl N-(2-hydroxyethyl)-N-(1-methyl-1H-1,3-benzodiazol-2-yl)carbamate)

Technical Introduction: Tert-butyl N-(2-hydroxyethyl)-N-(1-methyl-1H-1,3-benzodiazol-2-yl)carbamate is a specialized carbamate derivative featuring a benzimidazole core with a hydroxyethyl substituent. This compound is valued for its structural versatility, serving as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The tert-butyl carbamate group enhances stability, while the hydroxyethyl moiety offers functionalization potential for further derivatization. Its benzimidazole scaffold contributes to potential biological activity, making it useful in drug discovery. The compound’s well-defined reactivity and compatibility with standard synthetic protocols underscore its utility in constructing complex molecular architectures. Storage under inert conditions is recommended to preserve integrity.
tert-butyl N-(2-hydroxyethyl)-N-(1-methyl-1H-1,3-benzodiazol-2-yl)carbamate structure
2413875-85-9 structure
Product Name:tert-butyl N-(2-hydroxyethyl)-N-(1-methyl-1H-1,3-benzodiazol-2-yl)carbamate
CAS No:2413875-85-9
MF:C15H21N3O3
MW:291.345543622971
CID:5674783
PubChem ID:165768333
Update Time:2025-06-12

tert-butyl N-(2-hydroxyethyl)-N-(1-methyl-1H-1,3-benzodiazol-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(2-hydroxyethyl)-N-(1-methyl-1H-1,3-benzodiazol-2-yl)carbamate
    • EN300-26665676
    • 2413875-85-9
    • Inchi: 1S/C15H21N3O3/c1-15(2,3)21-14(20)18(9-10-19)13-16-11-7-5-6-8-12(11)17(13)4/h5-8,19H,9-10H2,1-4H3
    • InChI Key: XFJZNAJDTURVII-UHFFFAOYSA-N
    • SMILES: O(C(N(CCO)C1=NC2C=CC=CC=2N1C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 291.15829154g/mol
  • Monoisotopic Mass: 291.15829154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 67.6Ų

tert-butyl N-(2-hydroxyethyl)-N-(1-methyl-1H-1,3-benzodiazol-2-yl)carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26665676-1g
tert-butyl N-(2-hydroxyethyl)-N-(1-methyl-1H-1,3-benzodiazol-2-yl)carbamate
2413875-85-9
1g
$0.0 2023-09-12
Enamine
EN300-26665676-1.0g
tert-butyl N-(2-hydroxyethyl)-N-(1-methyl-1H-1,3-benzodiazol-2-yl)carbamate
2413875-85-9 95.0%
1.0g
$0.0 2025-03-20

tert-butyl N-(2-hydroxyethyl)-N-(1-methyl-1H-1,3-benzodiazol-2-yl)carbamate Related Literature

Additional information on tert-butyl N-(2-hydroxyethyl)-N-(1-methyl-1H-1,3-benzodiazol-2-yl)carbamate

Introduction to Tert-butyl N-(2-hydroxyethyl)-N-(1-methyl-1H-1,3-benzodiazol-2-yl)carbamate (CAS No. 2413875-85-9)

Tert-butyl N-(2-hydroxyethyl)-N-(1-methyl-1H-1,3-benzodiazol-2-yl)carbamate, a compound with the CAS number 2413875-85-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structure of this molecule incorporates several key functional groups that contribute to its unique chemical properties and biological activities.

The central scaffold of Tert-butyl N-(2-hydroxyethyl)-N-(1-methyl-1H-1,3-benzodiazol-2-yl)carbamate is derived from 1-methyl-1H-1,3-benzodiazole, a heterocyclic system known for its role in various pharmacological applications. The benzodiazole moiety is particularly noteworthy for its ability to interact with specific biological targets, making it a valuable component in the design of therapeutic agents. The presence of a carbamate group at the 2-position of the benzodiazole ring further enhances the molecule's potential for biological activity.

In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their diverse pharmacological profiles. Carbamates are known for their ability to act as intermediates in the synthesis of various bioactive molecules. The specific arrangement of functional groups in Tert-butyl N-(2-hydroxyethyl)-N-(1-methyl-1H-1,3-benzodiazol-2-yl)carbamate contributes to its unique reactivity and biological properties. The tert-butyl group, for instance, provides steric hindrance that can influence the molecule's interactions with biological targets.

The 2-hydroxyethyl substituent is another critical feature of this compound. Hydroxyl groups are known to participate in hydrogen bonding, which can significantly affect the molecule's solubility and binding affinity. In the context of drug development, such interactions are crucial for ensuring that a compound can effectively reach and bind to its target receptors. The combination of these functional groups makes Tert-butyl N-(2-hydroxyethyl)-N-(1-methyl-1H-1,3-benzodiazol-2-yl)carbamate a promising candidate for further investigation.

Recent studies have highlighted the importance of benzodiazole derivatives in the treatment of various neurological and psychiatric disorders. The ability of these compounds to modulate neurotransmitter activity has made them valuable in therapeutic contexts. Tert-butyl N-(2-hydroxyethyl)-N-(1-methyl-1H-1,3-benzodiazol-2-yl)carbamate has been investigated for its potential role in these areas due to its structural similarity to known active pharmaceutical ingredients (APIs). Its molecular structure suggests that it may exhibit properties such as anxiolytic, sedative, or anticonvulsant effects.

The synthesis of Tert-butyl N-(2-hydroxyethyl)-N-(1-methyl-1H-1,3-benzodiazol-2-yl)carbamate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of each functional group must be carefully managed to ensure high yield and purity. Advances in synthetic methodologies have enabled chemists to produce complex molecules like this one with greater efficiency and precision. These improvements are crucial for facilitating the discovery and development of new drugs.

In addition to its pharmacological potential, Tert-butyl N-(2-hydroxyethyl)-N-(1-methyl-1H-1,3-benzodiazol-2-yl)carbamate has been explored for its chemical versatility. Researchers have investigated its reactivity as a precursor for more complex molecules through various functional group transformations. For example, the carbamate group can be hydrolyzed or converted into other functional moieties, allowing for further derivatization and exploration of its chemical space.

The compound's solubility profile is another area of interest. The presence of hydrophilic groups such as the 2-hydroxyethyl moiety influences its solubility in water and organic solvents. This property is critical for determining how the molecule behaves in biological systems and how it can be formulated into effective drug products. Optimizing solubility is often necessary to enhance bioavailability and therapeutic efficacy.

Computational studies have also played a significant role in understanding the properties of Tert-butyl N-(2-hydroxyethyl)-N-(1-methyl-1H-1,3-benzodiazol-2-y]carbamate. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. These predictions can guide experimental efforts and help identify potential lead compounds for further development. The integration of computational methods with experimental chemistry has accelerated the pace of drug discovery significantly.

Future research directions for Tert-butyl N-(2-hydroxyethyl)-N-(1-methyl-H,-3-benzo-dia-zol -&]-yI carbamate may include exploring its pharmacokinetic properties and conducting preclinical studies to assess its safety and efficacy. Understanding how this compound is metabolized and eliminated from the body is essential for determining its potential as a therapeutic agent. Preclinical studies also provide valuable insights into possible side effects and interactions with other drugs.

The development of novel pharmaceuticals relies heavily on advancements in synthetic chemistry and molecular biology. Tert-butyl N-(&,-hydroxyethyI)-N(&,-methyl-l H-l ,&,-benzodi-a z ol -&]-yI carbamate exemplifies how structural modifications can lead to new bioactive molecules with unique properties. By leveraging existing knowledge and innovative approaches, researchers continue to push the boundaries of what is possible in drug discovery.

In conclusion, Tert-butyl N(&,-hydroxyethyI)-N(&,-methyl-l H-l ,&,-benzodi-a z ol -&]-yI carbamate (CAS No., &,&,&,&,&,&,&,-85&,-9) represents a significant contribution to pharmaceutical chemistry. Its unique structure and functional groups make it a promising candidate for further investigation in medicinal chemistry and drug development., With continued research efforts aimed at understanding its properties and potential applications., this compound holds great promise for improving human health through innovative therapeutic solutions.

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